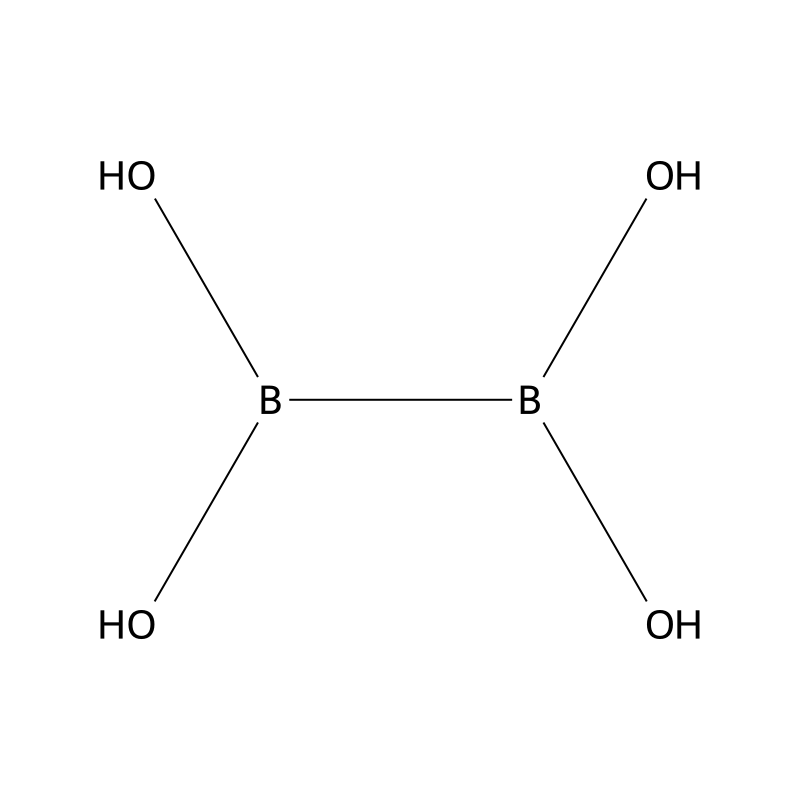

Tetrahydroxydiboron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Boronic Acids:

Tetrahydroxydiboron serves as a versatile precursor for the synthesis of boronic acids, which are important building blocks in organic chemistry. It reacts with various organic compounds in the presence of a catalyst to introduce a boron atom, enabling the formation of desired boronic acids. [Source: Royal Society of Chemistry ""]

Hydrogenation Reactions:

Tetrahydroxydiboron acts as a mild reducing agent in hydrogenation reactions. It can transfer hydrogen atoms to unsaturated organic compounds (alkenes and alkynes), converting them into their corresponding saturated counterparts (alkanes and alkenes). This property makes it useful in various organic synthesis processes. [Source: American Chemical Society ""]

Other Research Applications:

Beyond the mentioned applications, tetrahydroxydiboron finds use in other areas of scientific research, including:

- Catalysis: As a component in catalytic systems for various organic transformations.

- Material Science: As a precursor for the synthesis of boron-containing materials with specific properties.

- Medicinal Chemistry: As a potential therapeutic agent or building block for drug development (ongoing research).

Tetrahydroxydiboron, also known as bis-boric acid or B₂(OH)₄, is a chemical compound characterized by its unique structure comprising two boron atoms each bonded to hydroxyl groups. This compound serves as a versatile reagent in organic chemistry, particularly noted for its applications in hydrogenation and borylation reactions. The compound is also recognized for its ability to generate hydrogen gas when reacted with water, making it a useful reducing agent in various chemical transformations .

- Hydrogenation Reactions: It efficiently facilitates the transfer of hydrogen atoms to unsaturated carbon-carbon bonds, often under palladium catalysis. This method has been shown to reduce alkenes and alkynes quantitatively at ambient temperature .

- Reductive Transformations: Tetrahydroxydiboron is employed in the reduction of nitro compounds to amines under mild conditions, demonstrating good functional group tolerance .

- Borylation: It can be utilized to prepare boronic acids through borylation reactions, which are essential intermediates in organic synthesis .

Tetrahydroxydiboron can be synthesized through various methods:

- Direct Reaction: It can be formed by the reaction of boric acid with sodium hydroxide or other bases under controlled conditions.

- Borylation of Alcohols: The compound can also be prepared by reacting diboronic acid derivatives with alcohols, leading to the formation of tetrahydroxydiboron .

- Hydrolysis of Diboranes: Hydrolysis of diboranes in the presence of water can yield tetrahydroxydiboron as a byproduct.

Interaction studies involving tetrahydroxydiboron primarily focus on its reactivity with various substrates. For example, it has been shown to interact effectively with nitro compounds, facilitating their reduction to amines. Additionally, studies have explored its interactions with transition metal catalysts, revealing its potential as an additive that enhances catalytic efficiency .

Tetrahydroxydiboron shares similarities with other diboron compounds but exhibits unique characteristics that distinguish it from them. Below is a comparison with notable similar compounds:

| Compound Name | Structure | Key Features | Unique Aspects |

|---|---|---|---|

| Tetrahydroxydiboron | B₂(OH)₄ | Reducing agent; produces hydrogen gas | Efficient for hydrogenation at ambient conditions |

| Bis(pinacolato)diboron | B₂(O-C(CH₃)₂)₂ | Used for borylation; stable under various conditions | Less effective for direct hydrogenation |

| Bis(neopentylglycolato)diboron | B₂(O-C(CH₃)₃)₂ | Similar uses as bis(pinacolato); sterically hindered | Less reactive due to steric hindrance |

| Diboronic acid | B₂(OH)₂(O-C(CH₃)₂)₂ | Precursor for various boron compounds | More reactive but less stable than tetrahydroxydiboron |

Tetrahydroxydiboron stands out due to its dual functionality as both a reducing agent and a borylation reagent, making it particularly valuable in synthetic organic chemistry .

Initial Synthesis by Wiberg and Ruschmann

The compound was first synthesized in 1937 by Egon Wiberg and Wilhelm Ruschmann, who termed it Unterborsäure (sub-boric acid). Their method involved three sequential steps:

- Methanolysis of BCl₃: Boron trichloride reacted with methanol to form dimethoxyboron chloride (B(OCH₃)₂Cl), releasing HCl.

$$

\text{BCl}3 + 2 \text{CH}3\text{OH} \rightarrow \text{B(OCH}3\text{)}2\text{Cl} + 2 \text{HCl}

$$ - Reduction with Sodium: The intermediate was reduced with sodium to form tetramethoxydiboron (B₂(OCH₃)₄), accompanied by NaCl.

$$

2 \text{B(OCH}3\text{)}2\text{Cl} + 2 \text{Na} \rightarrow \text{B}2\text{(OCH}3\text{)}_4 + 2 \text{NaCl}

$$ - Hydrolysis to B₂(OH)₄: Hydrolysis of B₂(OCH₃)₄ with water yielded B₂(OH)₄ and recycled methanol.

$$

\text{B}2\text{(OCH}3\text{)}4 + 4 \text{H}2\text{O} \rightarrow \text{B}2\text{(OH)}4 + 4 \text{CH}_3\text{OH}

$$

Alternative Early Methods

By the 1950s, alternative routes emerged:

Classical Synthesis Routes: Reduction of Boron Trichloride and Sodium

The foundational approach to synthesizing tetrahydroxydiboron involves the reduction of boron trichloride (BCl₃) with sodium in methanol, followed by hydrolysis. As detailed by Wiberg and Ruschmann, this method proceeds through intermediate formation of tetramethoxydiboron (B₂(OCH₃)₄). The reaction sequence begins with BCl₃ reacting with methanol to yield dimethoxyboron chloride (B(OCH₃)₂Cl), which is subsequently reduced by sodium to form B₂(OCH₃)₄. Hydrolysis of this intermediate with water produces tetrahydroxydiboron, with methanol recycled in the process [5].

An alternative classical route, described in a 1959 patent, bypasses diboron tetrachloride by reacting tetraalkylaminodiborons or tetraarylaminodiborons with mineral acids. For instance, tetra(dimethylamino)diboron treated with hydrochloric acid at 0°C yields tetrahydroxydiboron with a purity exceeding 98% after washing [6]. This method circumvents the challenges of handling highly reactive diboron tetrachloride but requires precise stoichiometric control to avoid side reactions.

Modern Improvements: Ethylene Glycol Stabilization and Flow Chemistry

Recent advancements have focused on enhancing the stability and efficiency of tetrahydroxydiboron synthesis. A pivotal development involves replacing methanol with ethylene glycol as a stabilizing agent. Ethylene glycol’s higher boiling point and stronger coordination to boron intermediates reduce volatility and side-product formation, particularly during large-scale reactions. This modification has been critical in mitigating the oxygen sensitivity of tetrahydroxydiboron, which otherwise decomposes under aerobic conditions [2].

Flow chemistry has further revolutionized the synthesis process. Continuous-flow reactors enable precise temperature and residence time control, minimizing exothermic risks associated with traditional batch methods. For example, a 2016 pilot plant study demonstrated that flow-based Miyaura borylation using tetrahydroxydiboron achieved a 47% cost reduction compared to older protocols relying on bis(pinacolato)diboron. The streamlined process eliminated the need for boronic ester hydrolysis, reducing cycle times and improving yield reproducibility [2].

Industrial-Scale Production Challenges and Solutions

Scaling tetrahydroxydiboron synthesis to industrial levels presents distinct challenges, primarily related to thermal stability and oxygen sensitivity. Differential Scanning Calorimetry (DSC) studies reveal that tetrahydroxydiboron undergoes rapid exothermic decomposition above 90°C, with self-heating rates exceeding instrument detection limits in Accelerating Rate Calorimetry (ARC) tests [1]. This thermal instability necessitates stringent temperature controls during distillation and drying phases to prevent runaway reactions.

Oxygen-induced decomposition poses another critical hurdle. Industrial processes often incorporate inert gas purging and molecular sieve dehydration to maintain anhydrous conditions. A 2017 study optimized tetrahydroxydiboron usage by reducing catalyst loading from 10 mol% to 5 mol% under nitrogen atmospheres, achieving comparable yields while minimizing reagent waste [2].

Recycling solvents like methanol and acetone has proven essential for cost-effective production. For instance, a 2014 synthesis protocol recovered 95% of methanol via atmospheric distillation, reducing raw material costs by 30% [4]. Additionally, the integration of potassium bifluoride (KHF₂) in post-synthesis purification steps enhances boron recovery rates, yielding potassium trifluoroborate as a marketable byproduct [4].

UNII

GHS Hazard Statements

H302 (93.02%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (90.7%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant